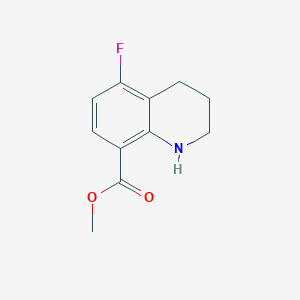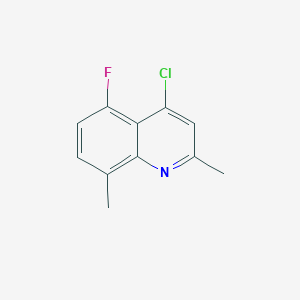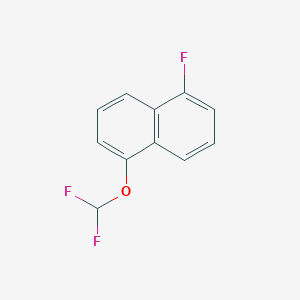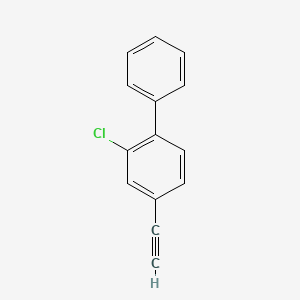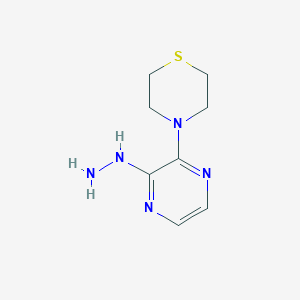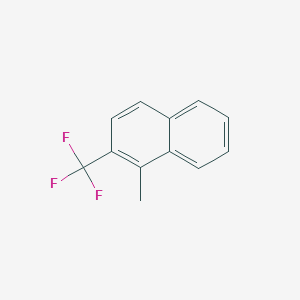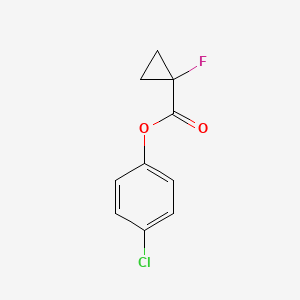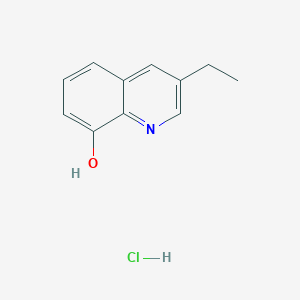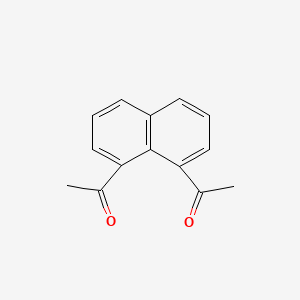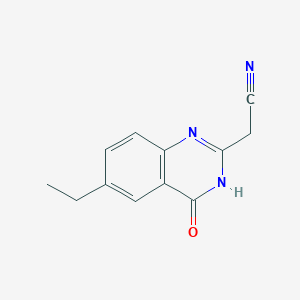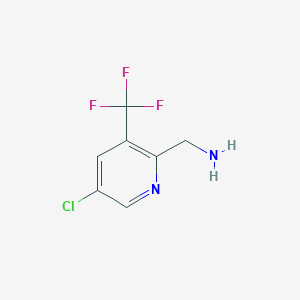
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H6ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro group at the 5th position and a trifluoromethyl group at the 3rd position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances its ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methanamine group.
3-Chloro-5-(trifluoromethyl)pyridine: Another closely related compound with similar chemical properties.
Uniqueness
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the presence of both the chloro and trifluoromethyl groups on the pyridine ring, along with the methanamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H,2,12H2 |
Clé InChI |
UOGQGFLDIWWRKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


